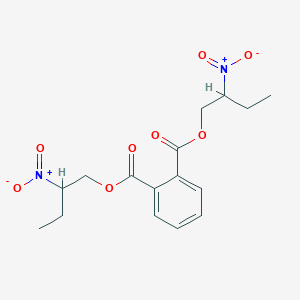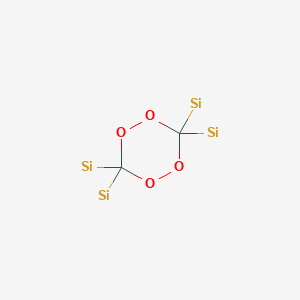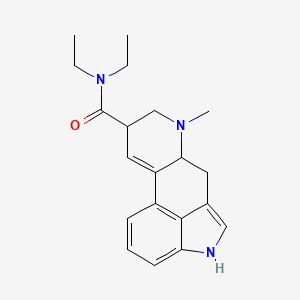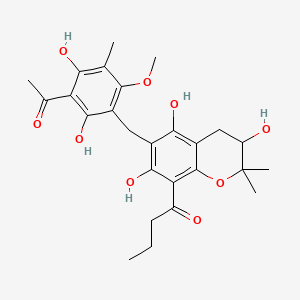
Butyrylmallotochromanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrylmallotochromanol is a chromene derivative isolated from the pericarps of Mallotus japonicus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyrylmallotochromanol typically involves the extraction of chromene derivatives from the pericarps of Mallotus japonicus. The process includes several steps of purification and isolation to obtain the desired compound .
Industrial Production Methods
These methods ensure the compound is obtained in sufficient quantities for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Butyrylmallotochromanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Aplicaciones Científicas De Investigación
Butyrylmallotochromanol has several scientific research applications:
Chemistry: Used as a model compound to study chromene derivatives and their reactivity.
Medicine: Explored for its therapeutic potential due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of butyrylmallotochromanol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, disrupting cellular functions and inducing cell death. This makes it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Isobutyrylmallotochromanol: Another chromene derivative with similar cytotoxic properties.
Mallotojaponol: A related compound isolated from the same plant, also exhibiting cytotoxic effects.
Uniqueness
This compound stands out due to its specific structure and the unique pathways it targets. Its distinct chemical properties and reactivity make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
129399-52-6 |
|---|---|
Fórmula molecular |
C26H32O9 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]butan-1-one |
InChI |
InChI=1S/C26H32O9/c1-7-8-16(28)19-22(32)13(21(31)15-10-17(29)26(4,5)35-25(15)19)9-14-23(33)18(12(3)27)20(30)11(2)24(14)34-6/h17,29-33H,7-10H2,1-6H3 |
Clave InChI |
WZTNWSOEOKNXLK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)CC(C(O2)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
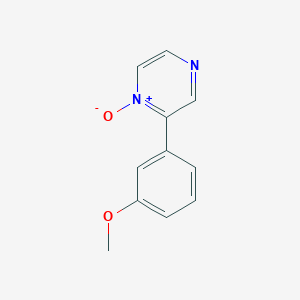
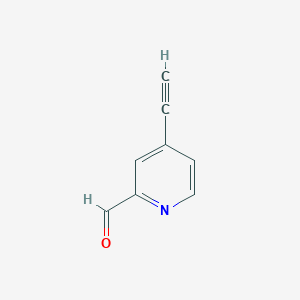
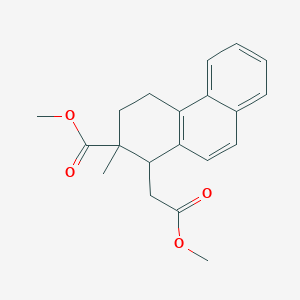
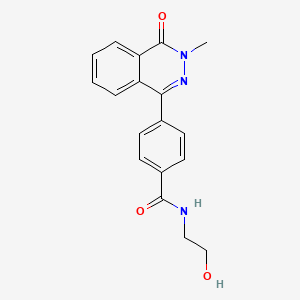
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
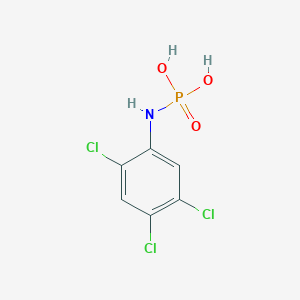
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
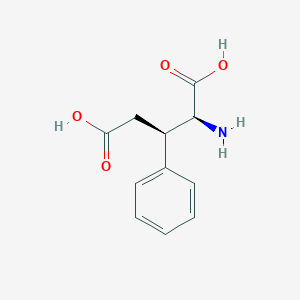
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
